1-(1H-imidazol-5-yl)ethanamine
Overview
Description
1-(1H-imidazol-5-yl)ethanamine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties. This compound is structurally related to histamine, a biogenic amine involved in local immune responses and functioning as a neurotransmitter.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-imidazol-5-yl)ethanamine can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles, which can be achieved under mild conditions using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form imines, which then cyclize to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-imidazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of different imidazole-based compounds.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole-4-carboxylic acid, while reduction can produce imidazole-4-methanol.
Scientific Research Applications
1-(1H-imidazol-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its role in biological systems, particularly in relation to histamine receptors and their functions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-5-yl)ethanamine involves its interaction with various molecular targets, including histamine receptors. By binding to these receptors, the compound can modulate immune responses, neurotransmission, and other physiological processes. The specific pathways involved depend on the receptor subtype and the biological context.
Comparison with Similar Compounds
1-(1H-imidazol-5-yl)ethanamine can be compared with other imidazole derivatives, such as:
Histamine: Structurally similar, but with different biological functions and receptor interactions.
Imidazole-4-carboxylic acid: An oxidation product with distinct chemical properties.
Imidazole-4-methanol: A reduction product with different reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1H-imidazol-5-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHELUGTZRQNNNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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